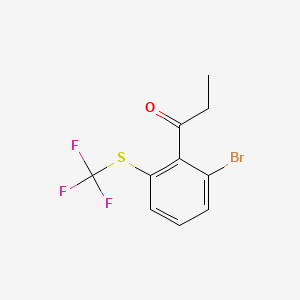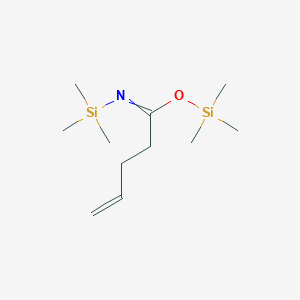
Trimethylsilyl N-(trimethylsilyl)pent-4-enimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl N-(trimethylsilyl)pent-4-enimidate is a chemical compound characterized by the presence of trimethylsilyl groups. These groups consist of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The compound is known for its chemical inertness and large molecular volume, making it useful in various applications .
Métodos De Preparación
The synthesis of Trimethylsilyl N-(trimethylsilyl)pent-4-enimidate typically involves the reaction of pent-4-enimidate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Trimethylsilyl N-(trimethylsilyl)pent-4-enimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Aplicaciones Científicas De Investigación
Trimethylsilyl N-(trimethylsilyl)pent-4-enimidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of functional groups.
Biology: The compound is employed in the derivatization of biological samples for analysis by gas chromatography-mass spectrometry (GC-MS).
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Trimethylsilyl N-(trimethylsilyl)pent-4-enimidate involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the stabilization of reactive intermediates, protection of functional groups, and facilitation of specific chemical transformations. The molecular pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Trimethylsilyl N-(trimethylsilyl)pent-4-enimidate can be compared with other similar compounds such as:
Trimethylsilyl chloride: Used for introducing trimethylsilyl groups.
Trimethylsilyl cyanide: Employed in the derivatization of complex metabolite mixtures.
N-methyl-N-(trimethylsilyl)trifluoroacetamide: Commonly used as a silylation reagent in GC-MS analysis. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular applications in organic synthesis and analytical chemistry
Propiedades
Número CAS |
100556-54-5 |
|---|---|
Fórmula molecular |
C11H25NOSi2 |
Peso molecular |
243.49 g/mol |
Nombre IUPAC |
trimethylsilyl N-trimethylsilylpent-4-enimidate |
InChI |
InChI=1S/C11H25NOSi2/c1-8-9-10-11(12-14(2,3)4)13-15(5,6)7/h8H,1,9-10H2,2-7H3 |
Clave InChI |
KWMUJDZIKLTVCK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N=C(CCC=C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



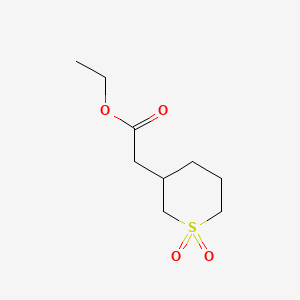


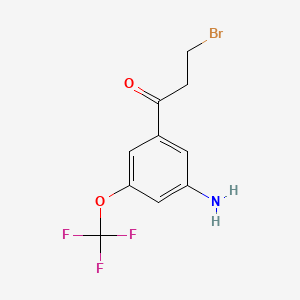
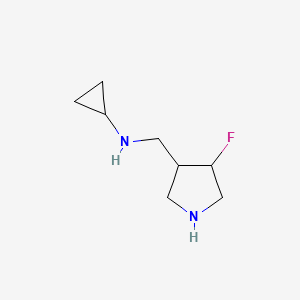
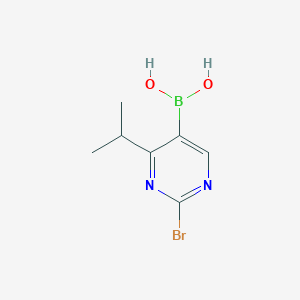
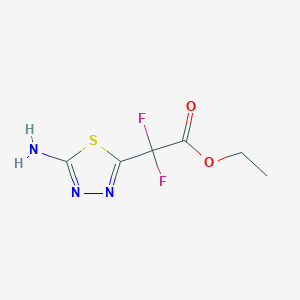
![4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol](/img/structure/B14067390.png)



